3-ethyl-5-(2-thienyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
Overview
Description
3-Ethyl-5-(2-thienyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound characterized by its intricate molecular structure, which includes a thiazolo[4,5-d]pyrimidinone core and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-(2-thienyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the thiazolo[4,5-d]pyrimidinone core. Common synthetic routes include:
Condensation Reactions: Gewald synthesis, Paal-Knorr synthesis, and Hinsberg synthesis are frequently employed to construct thiophene derivatives.
Heterocyclization: Various heterocyclization methods are used to form the thiazolo[4,5-d]pyrimidinone core, often involving the reaction of thiophene derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-(2-thienyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Amines, alkoxides, in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted thiazolo[4,5-d]pyrimidinones.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Medicinal Chemistry: Investigated for its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: Utilized in the development of organic semiconductors and optoelectronic devices.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 3-ethyl-5-(2-thienyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds containing thiophene rings, such as suprofen and articaine, are structurally similar and share some biological properties.
Thiazolo[4,5-d]pyrimidinones: Other derivatives within this class may exhibit similar biological activities and applications.
Uniqueness: 3-Ethyl-5-(2-thienyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one stands out due to its specific structural features and potential applications in various fields. Its unique combination of thiophene and thiazolo[4,5-d]pyrimidinone moieties contributes to its distinct properties and activities.
Properties
IUPAC Name |
3-ethyl-2-sulfanylidene-5-thiophen-2-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS3/c1-2-14-9-7(18-11(14)16)10(15)13-8(12-9)6-4-3-5-17-6/h3-5H,2H2,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCUTPIVDAVFNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)NC(=N2)C3=CC=CS3)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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